molecular formula C22H17N3O5S B11568551 1-(4-Ethoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Ethoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11568551
M. Wt: 435.5 g/mol
InChI Key: DNAZUSBZNUSBLP-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including an ethoxy group, a methoxy group, a thiadiazole ring, and a chromeno-pyrrole system

Preparation Methods

The synthesis of 1-(4-Ethoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrroles.

    Introduction of the thiadiazole ring: This step may involve the reaction of the intermediate with thiadiazole precursors under specific conditions.

    Functional group modifications: The ethoxy and methoxy groups can be introduced through etherification reactions using suitable reagents.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Ethoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions will depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Ethoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: This compound may exhibit biological activity, making it a potential candidate for drug development. It could be investigated for its anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

    Organic Synthesis: As a versatile intermediate, this compound can be used in the synthesis of more complex molecules, serving as a building block for various organic transformations.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

1-(4-Ethoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-3-(3-nitrophenyl)urea: This compound features a methoxyphenyl group and a nitrophenyl group, but lacks the thiadiazole and chromeno-pyrrole systems.

    4’-Ethoxy-3’-methyl[1,1’-biphenyl]-3-amine: This compound contains an ethoxy group and a biphenyl structure, but does not have the thiadiazole or chromeno-pyrrole components.

The uniqueness of this compound lies in its combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H17N3O5S

Molecular Weight

435.5 g/mol

IUPAC Name

1-(4-ethoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H17N3O5S/c1-3-29-15-9-8-12(10-16(15)28-2)18-17-19(26)13-6-4-5-7-14(13)30-20(17)21(27)25(18)22-24-23-11-31-22/h4-11,18H,3H2,1-2H3

InChI Key

DNAZUSBZNUSBLP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=CC=CC=C5C3=O)OC

Origin of Product

United States

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